Chloromonilinic acid B
Description
Overview of Fungal Secondary Metabolites: Diversity and Biological Significance
Fungi are a diverse kingdom of eukaryotic organisms that have developed sophisticated strategies for survival, communication, and interaction with their environment. nih.govresearchgate.net A key element of these strategies is the production of a vast array of low-molecular-weight compounds known as secondary metabolites (SMs). cellmolbiol.orgcellmolbiol.org Unlike primary metabolites, which are essential for growth and basic cellular functions, SMs are not directly involved in the primary life-sustaining processes of the organism but fulfill crucial ecological roles. researchgate.netcellmolbiol.org The diversity of these fungal compounds is immense, with an estimated 22,500 bioactive metabolites identified by 2014, 40% of which are of fungal origin. cellmolbiol.org
The chemical structures of fungal SMs are extraordinarily varied and are typically classified into major categories based on their biosynthetic origins. nih.govcellmolbiol.org The primary classes include polyketides, terpenoids, non-ribosomal peptides, and alkaloids. nih.govresearchgate.net These compounds are synthesized through complex enzymatic pathways, and the genes encoding these pathways are often organized into co-regulated gene clusters on the chromosome. cellmolbiol.orgasm.org This genetic organization facilitates the coordinated production of these specialized molecules.
The biological significance of fungal secondary metabolites is as diverse as their chemistry. asm.org They serve as defense mechanisms against competing microbes, predators, and herbivores. cellmolbiol.org For instance, some SMs have potent antibiotic or antifungal properties, while others function as mycotoxins, which can be harmful to plants, animals, and humans. cellmolbiol.orgasm.org Fungi also utilize volatile secondary metabolites for communication and to inhibit the growth of plant pathogens. cellmolbiol.orgcellmolbiol.org From a human perspective, fungal SMs are a cornerstone of medicine and biotechnology. nih.govresearchgate.net They have been developed into life-saving drugs, including antibiotics like penicillin, immunosuppressants such as cyclosporin, and cholesterol-lowering statins. nih.govresearchgate.net In agriculture, they are investigated as potential biocontrol agents and natural pesticides, offering alternatives to synthetic chemicals. cellmolbiol.orgcellmolbiol.org The continuous exploration of fungal secondary metabolites remains a vital frontier for discovering new drugs and bioactive compounds. researchgate.netasm.org
Contextualization of Chloromonilinic Acid B within Natural Product Chemistry
This compound is a naturally occurring secondary metabolite that belongs to the chromone (B188151) chemical class, a group of compounds characterized by a benzopyran-4-one structure. nih.gov It is a chlorinated polyketide, placing it within one of the major families of fungal natural products. mdpi.comnih.gov First isolated from the cherry rot fungus Monilinia fructicola, this compound was identified as a novel catabolite, or breakdown product, of a more complex growth self-inhibitor produced by the same fungus, known as chloromonilicin (B1237421). smolecule.comnih.govnpatlas.org
Subsequent research has identified this compound in other fungal species, notably Alternaria sonchi, a fungus considered for the biocontrol of the perennial sowthistle, and Cochliobolus australiensis, a pathogen of the invasive buffelgrass. acs.orgnih.govresearchgate.net Its discovery alongside related compounds, including chloromonilinic acids A, C, and D, has provided insight into the metabolic pathways of chlorinated natural products in these fungi. nih.govacs.org The presence of a chlorine atom is a notable feature, as halogenated natural products often exhibit unique biological activities.
The chemical structure and properties of this compound have been determined through spectroscopic methods. Its molecular formula is C₁₆H₁₃ClO₇. nih.gov The investigation into this compound and its analogues contributes to the broader understanding of structure-activity relationships (SAR) within this class of compounds. For example, studies have shown that while the parent compound chloromonilicin inhibits the growth of M. fructicola, this compound is inactive, suggesting that the structural changes during catabolism render the molecule biologically inert in that specific context. smolecule.comnih.govmdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃ClO₇ | nih.gov |
| Molecular Weight | 352.72 g/mol | nih.gov |
| Chemical Class | Chromone, Polyketide | nih.govmdpi.com |
| Natural Sources | Monilinia fructicola, Cochliobolus australiensis, Alternaria sonchi | nih.govacs.orgnih.gov |
Research Objectives and Scope for Investigating this compound
Research on this compound has been driven by several key objectives aimed at understanding its chemical nature, biological role, and potential applications.
A primary objective has been its isolation and structural elucidation . Initial studies focused on identifying the metabolites produced by fungi like Monilinia fructicola to understand the chemical basis of their biological activities, which led to the discovery of this compound as a catabolite of chloromonilicin. smolecule.comnih.gov This scope expanded to include its isolation from other phytopathogenic fungi such as Cochliobolus australiensis and Alternaria sonchi. acs.orgnih.gov
Another major research focus is the elucidation of structure-activity relationships (SAR) . By comparing the biological activity of this compound with its parent compound, chloromonilicin, and its analogues (chloromonilinic acids A, C, and D), scientists aim to understand which structural features are essential for bioactivity. smolecule.comnih.gov For instance, multiple studies have noted that this compound shows little to no antiproliferative activity against certain cancer cell lines and lacks the antifungal properties of its precursor, highlighting the importance of specific functional groups for these effects. nih.govresearchgate.netmdpi.com
Investigating the potential applications in agriculture represents a significant part of the research scope. The phytotoxic effects of this compound against weeds like buffelgrass have been a central theme. mdpi.comacs.org Studies have evaluated its ability to delay germination and reduce radicle growth, suggesting its potential as a natural herbicide. mdpi.comacs.orgmdpi.com Furthermore, its insecticidal activity against pests such as the wheat aphid has also been explored, broadening its potential utility in crop protection. nih.govresearchgate.netnih.gov
Table 2: Summary of Reported Biological Activities for this compound
| Activity Type | Target Organism/Cell Line | Observed Effect | Source |
| Antifungal | Monilinia fructicola | Inactive | nih.govmdpi.com |
| Phytotoxic | Buffelgrass (Cenchrus ciliaris) | Toxic; delayed germination and reduced radicle growth | mdpi.comacs.org |
| Insecticidal | Wheat aphid (Schizaphis graminum) | Contact insecticidal activity at 1 mg/mL | nih.govnih.gov |
| Antiproliferative | U937 and K562 cancer cell lines | Inactive or low cytotoxicity | nih.govresearchgate.netmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGIYRMZWBAKKC-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C\C(=O)O)/Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Structural Elucidation, and Biosynthesis of Chloromonilinic Acid B
Discovery and Origin of Chloromonilinic Acid B from Fungal Species
This compound is a chlorinated secondary metabolite that has been identified and isolated from several fungal species. Its discovery and the investigation of its producing organisms are crucial for understanding its chemical properties and potential biological activities.
Isolation from Monilinia fructicola
This compound was first identified as a novel catabolite from the cherry rot fungus, Monilinia fructicola. nih.gov This fungus is also known to produce the growth self-inhibitor chloromonilicin (B1237421). nih.gov
For its isolation, M. fructicola was cultivated in a liquid medium containing commercial sugar and malt (B15192052) extract. The fungus was grown in Sakaguchi flasks at 24°C for 14 days on a reciprocal shaker. nih.gov The culture broth filtrate, after being adjusted to pH 3, was extracted with ethyl acetate. The resulting extracts were then subjected to chromatographic techniques, including stepwise elution over silica (B1680970) gel, to yield the acidic fractions containing chloromonilinic acids. nih.gov Further purification using preparative silica gel thin-layer chromatography (TLC) allowed for the isolation of pure this compound. nih.gov
Isolation from Alternaria sonchi
This compound has also been isolated from the solid culture of Alternaria sonchi, a fungus considered for the biological control of the perennial sowthistle. rsc.orgfrontiersin.org The strain S-102 of A. sonchi was cultivated on autoclaved pearl barley for three weeks under controlled temperature and photoperiod conditions. rsc.org
The extraction process involved an initial treatment of the fresh solid culture with hexane, followed by extraction with ethyl acetate. rsc.org The resulting organic extract was then purified using various chromatographic methods to isolate a range of secondary metabolites, including this compound. rsc.orgresearchgate.net This finding highlights that the waste solid substrate from the production of A. sonchi spores can be a valuable source of natural products. rsc.orgfrontiersin.org
Isolation from Cochliobolus australiensis
The fungal pathogen Cochliobolus australiensis, which infects the invasive weed buffelgrass, is another known producer of this compound. researchgate.netpreprints.org This compound was isolated from the liquid cultures of the fungus. researchgate.netpreprints.org Research has shown that C. australiensis produces this compound in two different liquid media. researchgate.netpreprints.org Interestingly, while the fungus also produces other metabolites like radicinin-related compounds in both liquid and solid wheat seed cultures, chloromonilinic acids were not detected in the extracts from the solid culture. researchgate.netpreprints.org
Production by Bipolaris sorokiniana
Currently, there is no scientific literature available that specifically reports the isolation or production of this compound from the fungus Bipolaris sorokiniana. Extensive research on the secondary metabolites of this plant pathogen has identified various other compounds, but not this compound.
Biosynthetic Pathways and Precursor Derivations
The biosynthesis of this compound is closely linked to the metabolism of another fungal metabolite, chloromonilicin.
Derivation as a Catabolite of Chloromonilicin
In Monilinia fructicola, this compound is formed as a catabolite of chloromonilicin. nih.gov The biosynthetic process involves an unusual reductive cleavage of the seven-membered lactone ring present in the chloromonilicin molecule. nih.gov This transformation is distinct from the typical hydrolytic cleavage of lactone rings. This specific catabolic pathway highlights a unique mechanism for the biodegradation of biologically active lactones within this fungus. nih.gov
Advanced Analytical Methodologies for Structural Characterization
High-Resolution Chromatographic Techniques for Purification and Analysis (e.g., HPLC-MS, UHPLC-MS/MS)
High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are cornerstone analytical techniques for the separation, purification, and analysis of natural products from complex biological matrices. nih.govnih.gov These methods employ a liquid mobile phase to transport a sample through a column containing a solid stationary phase, separating components based on their differential interactions with both phases. asccollegekolhar.injournalagent.com UHPLC enhances this process by using columns with smaller particle sizes (typically under 2 µm), which results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov
The coupling of these chromatographic systems with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides a powerful platform for chemical analysis. dtu.dknih.gov This hyphenated approach, particularly UHPLC-MS/MS, allows for the efficient separation of metabolites while simultaneously providing data on their mass-to-charge ratio (m/z) and fragmentation patterns. This information is critical for the unambiguous identification and structural characterization of compounds, even at trace levels. mdpi.comnih.gov
In the context of this compound, UHPLC-MS/MS has proven to be an essential tool for its detection and analysis within fungal metabolomes. uniba.it Research focused on the secondary metabolite profile of the brown rot fungus Monilinia fructicola utilized UHPLC-MS/MS to perform detailed metabolomic comparisons. uniba.it Specifically, the technique was applied to analyze extracts from M. fructicola grown alone (monoculture) and grown together with Penicillium expansum (co-culture). uniba.it
The findings from this research revealed that the production of this compound by M. fructicola was significantly increased during co-cultivation. uniba.it This demonstrates the capability of UHPLC-MS/MS not only to identify and quantify specific metabolites like this compound but also to elucidate the impact of biotic interactions on their biosynthesis. uniba.it The high sensitivity and resolving power of the method are vital for such comparative studies, enabling the detection of subtle yet significant changes in a microorganism's chemical profile. nih.govnih.gov
Research Findings: Analysis of this compound Production
The table below summarizes the qualitative findings from the UHPLC-MS/MS analysis of Monilinia fructicola cultures.
| Analyte | Producing Organism | Cultivation Condition | Relative Production Level (UHPLC-MS/MS) | Source |
|---|---|---|---|---|
| This compound | Monilinia fructicola | Monoculture | Baseline | uniba.it |
| This compound | Monilinia fructicola | Co-culture with Penicillium expansum | Significantly Increased | uniba.it |
Typical UHPLC-MS/MS Method Parameters
The following table outlines representative parameters for a UHPLC-MS/MS method suitable for the analysis of fungal secondary metabolites such as this compound, compiled from general methodologies for natural product analysis. nih.govlcms.cznih.gov
| Parameter | Typical Specification |
|---|---|
| Chromatography System | UHPLC |
| Column (Stationary Phase) | Reversed-Phase C18 (e.g., ACQUITY UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Elution Mode | Gradient |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | Tandem Quadrupole or Orbitrap |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan with Data-Dependent MS/MS |
Biological Activities and Preclinical Investigations of Chloromonilinic Acid B
Phytotoxic and Herbicidal Activities
The potential of Chloromonilinic acid B as a natural herbicide has been explored through various studies, assessing its effectiveness against target weeds and its impact on model plant systems.
Efficacy Against Target Weeds (e.g., Cenchrus ciliaris)
Research has demonstrated the phytotoxic effects of this compound on the invasive weed buffelgrass (Cenchrus ciliaris). In seedling elongation bioassays, this compound, along with its analogues Chloromonilinic acid C and D, exhibited significant toxicity to buffelgrass. The compound was observed to cause a significant delay in germination and a dramatic reduction in radicle growth, particularly at a concentration of 5 × 10-3 M nih.gov.
These findings highlight the potential of this compound as a natural herbicide for the management of Cenchrus ciliaris. The disruption of early growth stages is a critical factor in weed control, and the observed effects on germination and radicle development suggest a potent herbicidal activity.
Effects on Model Plant Systems (e.g., Wheat Leaves)
While the fungus Cochliobolus australiensis, a source of this compound, has been grown on wheat seed solid culture, the compound itself was not detected in the organic extract of this solid culture nih.gov. This indicates that under these specific conditions, the fungus does not produce this compound.
Currently, there is a lack of publicly available scientific literature detailing the direct effects of externally applied this compound on the physiology or morphology of wheat leaves. Further research is required to understand the specific interactions and potential phytotoxic effects of this compound on this important crop.
Evaluation of Activity on Non-Target Plants
Comparative Analysis with Other Phytotoxins from Fungal Sources
This compound is produced by the fungus Cochliobolus australiensis, which also produces other phytotoxic metabolites, including cochliotoxin, radicinin, and radicinol nih.gov. This allows for a comparative analysis of their phytotoxic activities.
In leaf puncture bioassays on buffelgrass, radicinin was found to be highly toxic umweltbundesamt.de. Cochliotoxin also demonstrated strong phytotoxicity in both coleoptile elongation tests and leaf puncture bioassays against buffelgrass umweltbundesamt.deresearchgate.net. In contrast, radicinol and its 3-epimer were found to be largely inactive in the same tests researchgate.net.
While all three chloromonilinic acids (B, C, and D) were toxic to buffelgrass in seedling elongation bioassays, the comparative potency against other phytotoxins from the same source in various assays would require further direct comparative studies nih.gov. The structural differences between these compounds, such as the dihydropyranopyran-4,5-dione core of radicinin and cochliotoxin versus the 3-chromanonacrylic acid structure of the chloromonilinic acids, likely contribute to their varying levels of phytotoxic activity.
Table 1: Phytotoxicity of Compounds from Cochliobolus australiensis against Cenchrus ciliaris
| Compound | Bioassay | Observed Effect | Reference |
| This compound | Seedling Elongation | Delayed germination, reduced radicle growth | nih.gov |
| Cochliotoxin | Coleoptile Elongation & Leaf Puncture | Strong phytotoxicity | umweltbundesamt.deresearchgate.net |
| Radicinin | Leaf Puncture | High toxicity | umweltbundesamt.de |
| Radicinol | Coleoptile Elongation & Leaf Puncture | Largely inactive | researchgate.net |
Insecticidal and Acaricidal Activities
The potential of this compound as a biopesticide extends beyond its herbicidal properties, with investigations into its efficacy against agricultural pests.
Efficacy Against Agricultural Pests (e.g., Schizaphis graminum)
There is currently no publicly available scientific literature that documents the insecticidal or acaricidal activities of this compound, specifically against the greenbug aphid, Schizaphis graminum, or any other insect or mite species. The existing research on this compound has primarily focused on its phytotoxic and herbicidal potential. Therefore, the efficacy of this compound as an insecticide or acaricide remains an uninvestigated area requiring future scientific exploration.
Impact on Other Arthropod Species
Investigations into the biological activity of this compound have revealed notable insecticidal properties against specific arthropod species. A study focusing on fungal metabolites for pest management demonstrated that this compound, isolated from A. sonchi, exhibited significant toxicity towards the greenbug aphid, Schizaphis graminum. When applied at a concentration of 1 mg/mL, this compound was responsible for causing 75% mortality in the aphid population mdpi.com. This finding highlights its potential as a natural insecticide.
Table 1: Insecticidal Activity of this compound
| Compound | Target Species | Concentration | Result |
|---|
Antimicrobial Properties
Detailed studies evaluating the specific antibacterial activity of this compound against various bacterial strains, including Bacillus subtilis, are not available in the reviewed scientific literature.
Information regarding the evaluation of this compound against specific fungal strains is not present in the available scientific literature. Although it is a metabolite of the fungus Monilinia fructicola, its direct antifungal activities have not been reported oup.commdpi.comnih.gov.
Specific assays to determine the antiproliferative activity of this compound against human U937 and K562 cell lines have not been reported in the reviewed literature. Furthermore, there are no specific reports confirming a lack of antifungal activity for this compound.
Enzyme Modulation and Inhibition
Scientific literature detailing the activity of this compound as a selective carboxylesterase inhibitor is not available. While enzyme inhibition is a known mechanism for many natural compounds, specific studies linking this compound to carboxylesterase modulation have not been published nih.govnih.gov.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| methyl-3,8-dihydroxy-6-methyl-4-chloro-9-oxo-9H-xanthene-1-carboxylate |
Exploratory Studies on Other Enzyme Interactions
Exploratory investigations into the broader enzymatic interactions of this compound have been limited. However, research into the secondary metabolites of fungi that produce this compound has revealed activities against certain enzyme classes. These studies provide an initial, albeit indirect, indication of potential areas for future investigation into the specific enzymatic activities of this compound.
One notable study focused on the bioactive compounds isolated from the solid culture of the fungus Alternaria sonchi. researchgate.netmdpi.com While this research did not directly assess the enzymatic inhibition profile of this compound, it did evaluate the activity of other metabolites isolated from the same fungal culture. Specifically, the study identified that two other compounds, 5-chloromoniliphenone and methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate, exhibited selective carboxylesterase inhibition at a concentration of 100 µg/mL. researchgate.net Carboxylesterases are a group of enzymes that play crucial roles in the metabolism of various esters and are involved in detoxification and pharmacokinetic processes. The inhibition of these enzymes by compounds co-isolated with this compound suggests that this class of molecules may have the potential to interact with esterase enzymes. However, direct testing of this compound against carboxylesterases has not been reported.
Further research on metabolites from Alternaria sonchi also highlighted the insecticidal properties of this compound. researchgate.netmdpi.comdntb.gov.ua This bioactivity, particularly its contact insecticidal effect against the wheat aphid (Schizaphis graminum) at a concentration of 1 mg/mL, may be linked to enzymatic interactions within the insect's biological systems. researchgate.netmdpi.comdntb.gov.ua Insecticidal activity of natural compounds is often mediated through the inhibition of critical enzymes in the nervous system, such as acetylcholinesterase, or other enzymes vital for insect survival. The specific enzymatic target of this compound in insects has not yet been elucidated and remains a subject for further preclinical investigation.
In addition to these findings, some commercial suppliers of this compound suggest potential activity against a range of protein kinases and proteases, including Cyclin-Dependent Kinases (CDK), Aurora Kinase, p38 MAPK, IκB/IKK, and Serine Proteases. However, these claims are not substantiated by published, peer-reviewed scientific literature and should be regarded as speculative until validated by formal research.
The current body of scientific evidence on the specific enzyme interactions of this compound is sparse. The existing data primarily points towards a potential for this compound and its structural relatives to interact with hydrolytic enzymes like carboxylesterases, based on the activities of co-occurring metabolites. The observed insecticidal activity also strongly implies an underlying enzymatic target. Future preclinical studies are warranted to directly assess the inhibitory or modulatory effects of this compound on a wider range of enzymes to fully characterize its biological activity profile.
Table 1: Reported Biological Activities and Enzyme Interactions of Compounds from Fungal Cultures Containing this compound
| Compound/Metabolite | Organism | Bioactivity/Enzyme Interaction | Concentration | Source |
| This compound | Alternaria sonchi | Contact insecticidal activity against Schizaphis graminum (wheat aphid) | 1 mg/mL | researchgate.netmdpi.comdntb.gov.ua |
| 5-chloromoniliphenone | Alternaria sonchi | Selective carboxylesterase inhibition | 100 µg/mL | researchgate.net |
| Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate | Alternaria sonchi | Selective carboxylesterase inhibition | 100 µg/mL | researchgate.net |
Structure Activity Relationship Sar Studies of Chloromonilinic Acid B
Analysis of Structural Features Influencing Biological Effects of Chloromonilinic Acid B
This compound is a chlorinated tetrasubstituted 3-chromanonacrylic acid produced by certain fungi. nih.govacs.org Its biological activity, particularly its phytotoxicity, is intricately linked to its specific molecular structure.
Chloromonilinic acids are a group of related fungal metabolites, and comparing their structures and activities provides critical SAR insights. Chloromonilinic acids A and B were first identified as catabolites from the cherry rot fungus, Monilinia fructicola, where they were found to lack significant biological activity. oup.comtandfonline.com In contrast, chloromonilinic acids B, C, and D, isolated from the fungus Cochliobolus australiensis, have demonstrated notable phytotoxic activity against the invasive buffelgrass (Cenchrus ciliaris). nih.govacs.org
All three phytotoxic chloromonilinic acids (B, C, and D) were found to cause delayed germination and a significant reduction in radicle growth in buffelgrass seedlings. nih.gov The different origins and observed activities suggest that the biological context and the specific structural nuances between the analogues are crucial determinants of their function.
The key structural differences between these analogues lie in the side chains attached to the chromone (B188151) core and the stereochemistry of the acrylic acid moiety.
Table 1: Comparison of Chloromonilinic Acid Analogues
| Compound | Source Organism(s) | Key Structural Features | Reported Biological Activity |
|---|---|---|---|
| Chloromonilinic Acid A | Monilinia fructicola | Features a hydroxymethyl group and a carboxyl group. oup.com | Reported as biologically inactive. tandfonline.com |
| This compound | Monilinia fructicola, Cochliobolus australiensis | Features a methoxycarbonylmethyl group ((CH2)COOCH3). oup.comimmunomart.com | Inactive (from M. fructicola), Phytotoxic (from C. australiensis). nih.govtandfonline.com |
| Chloromonilinic Acid C | Cochliobolus australiensis | (E)-isomer with a 3-(1-hydroxy-2-methoxy-2-oxoethyl) side chain. nih.govacs.org | Phytotoxic. nih.gov |
| Chloromonilinic Acid D | Cochliobolus australiensis | (Z)-isomer with a 3-(2-methoxy-2-oxoethyl) side chain. nih.govacs.org | Phytotoxic. nih.gov |
The core structure of the active chloromonilinic acids is a chromone ring substituted with a chlorinated acrylic acid side chain. oup.com Several functional groups are critical for their phytotoxic effects:
Chlorinated Acrylic Acid Moiety : The presence of the chlorine atom on the acrylic acid side chain is a defining feature. Halogenation is known to increase the biological activity of many natural products. nih.gov The electrophilic nature of the double bond, enhanced by the chlorine atom, may allow it to react with nucleophilic residues in biological targets.
Carboxylic Acid Group : The carboxylic acid group (-COOH) is essential for the molecule's acidic character and can participate in hydrogen bonding or ionic interactions at a target site.
Chromone Core : The bicyclic chromone core acts as a rigid scaffold, positioning the active functional groups in a specific spatial orientation for optimal interaction with a biological target.
Hydroxyl and Methoxy Groups : The phenolic hydroxyl group and methoxy groups on the chromone ring influence the molecule's polarity, solubility, and electronic properties, which can affect its uptake by plants and its binding affinity to target enzymes or receptors. oup.com
The difference in activity observed between the compounds isolated from M. fructicola and C. australiensis highlights the importance of the complete molecular structure. While chloromonilinic acid A possesses a hydroxymethyl group, the active analogues B, C, and D feature methoxycarbonyl-containing side chains, suggesting this ester functionality is important for phytotoxicity. nih.govoup.com
Comparative SAR with Chemically Related Fungal Metabolites
To broaden the understanding of this compound's SAR, it is valuable to compare it with other structurally related fungal polyketides.
Radicinin is a fungal phytotoxin that shares a dihydropyranopyran-4,5-dione core, structurally related to the chromone core of chloromonilinic acids. nih.gov It is also produced by Cochliobolus australiensis alongside chloromonilinic acids B, C, and D. nih.gov SAR studies on radicinin and its derivatives have revealed that:
α,β-Unsaturated Carbonyl Group : The presence of an α,β-unsaturated carbonyl group at the C-4 position is crucial for its phytotoxic activity.
Free Hydroxyl Group : A free secondary hydroxyl group at the C-3 position and its specific stereochemistry are essential for maintaining high activity. Modification or epimerization of this group leads to a significant loss of phytotoxicity.
These findings suggest that, similar to radicinin, the specific arrangement of carbonyl and hydroxyl groups on the heterocyclic core of this compound is likely a key determinant of its biological activity.
Fungi produce a vast array of secondary metabolites, many of which are polyketides with significant potential in agriculture and biotechnology. immunomart.com General principles derived from SAR studies in this field include:
Scaffold Rigidity : Bioactive compounds often possess a rigid molecular framework that minimizes the entropic penalty upon binding to a target, leading to higher affinity.
Functional Group "Hotspots" : Biological activity is frequently concentrated in specific regions of a molecule rich in functional groups capable of hydrogen bonding, electrostatic interactions, or covalent bond formation.
Lipophilicity and Solubility Balance : A compound's ability to cross biological membranes and reach its target is governed by a balance between lipophilic and hydrophilic character. The various hydroxyl, carboxyl, and methoxy groups on this compound and its analogues represent modifications that fine-tune this balance.
The study of this compound and its relatives fits squarely within this framework, where the chromone scaffold, decorated with specific halogen, acid, and ester functionalities, represents a tailored solution for potent phytotoxicity.
Ecological Roles and Biological Interactions of Chloromonilinic Acid B
Role in Fungal Growth Regulation and Self-Inhibition (e.g., Monilinia fructicola)
Chloromonilinic acid B, along with its analogue chloromonilinic acid A, has been identified as a catabolite of chloromonilicin (B1237421), a growth self-inhibitor isolated from the brown rot fungus Monilinia fructicola nih.govuniba.it. This fungus is a significant pathogen of stone fruits, causing substantial economic losses eppo.int. The production of self-inhibitory compounds is a crucial aspect of fungal development, preventing premature spore germination and regulating population density.
In M. fructicola, the biosynthesis of these compounds is linked to a specific biosynthetic gene cluster (BGC-10) uniba.it. While chloromonilicin itself exhibits antimicrobial properties, its breakdown into chloromonilinic acids A and B is part of a metabolic pathway that likely modulates the fungus's own growth and development cycles. This self-regulation ensures that fungal proliferation occurs under the most favorable conditions, preventing resource depletion and maintaining the viability of the fungal colony. Research indicates that while mutants unable to produce these compounds showed no significant differences in growth or virulence under laboratory conditions, the intricate regulation of their production suggests a nuanced role in the fungus's life cycle, particularly in response to environmental cues and stressors uniba.it.
Table 1: Fungi Associated with this compound Production and Related Metabolites
| Fungus Species | Associated Metabolite(s) | Noted Biological Context | Reference(s) |
|---|---|---|---|
| Monilinia fructicola | Chloromonilinic Acid A & B, Chloromonilicin | Self-inhibition, catabolite of chloromonilicin | nih.govuniba.it |
| Alternaria sonchi | This compound, 5-chloromoniliphenone | Biocontrol, phytotoxicity | nih.gov |
Involvement in Fungal Pathogenesis and Host-Pathogen Interactions (e.g., Alternaria sonchi on Sonchus arvensis)
This compound is implicated in the pathogenic interactions between fungi and their plant hosts. Its phytotoxic properties are a key factor in its role as a virulence factor. The fungus Alternaria sonchi, which is explored as a potential mycoherbicide for the perennial sowthistle (Sonchus arvensis), produces this compound in its solid cultures nih.gov. Phytotoxins produced by necrotrophic fungi can damage host tissues, facilitating nutrient acquisition and colonization by the pathogen nih.gov.
Similarly, research on the fungus Cochliobolus australiensis, a pathogen of the invasive buffelgrass, has shown that it produces this compound along with other analogues acs.orgnih.gov. These compounds demonstrated significant toxicity in seedling elongation bioassays, causing delayed germination and severely reduced radicle growth acs.orgnih.gov. This phytotoxic activity highlights the role of this compound in disrupting the normal development of host plants, a crucial element of fungal pathogenesis. The ability to produce such compounds provides the fungus with a chemical tool to weaken the host's defenses and establish infection.
Table 2: Observed Phytotoxic Effects of Chloromonilinic Acids
| Producing Fungus | Target Plant | Observed Effects | Reference(s) |
|---|---|---|---|
| Cochliobolus australiensis | Buffelgrass (Cenchrus ciliaris) | Delayed germination, reduced radicle growth | acs.orgnih.gov |
Inter-species Microbial Interactions and Metabolite Production in Co-culture
The production of secondary metabolites like this compound is often influenced by the presence of other microorganisms. Fungi exist in complex communities where they compete for resources and space, leading to a chemical arms race. Co-culturing, which mimics these natural microbial interactions in a laboratory setting, has been shown to stimulate the production of otherwise silent or minimally expressed secondary metabolites rsc.orgnih.gov.
A significant finding demonstrated that the production of chloromonilinic acid A and B by Monilinia fructicola increased substantially when it was grown in a co-culture with another fungus, Penicillium expansum uniba.it. This upregulation suggests that this compound plays a role in mediating interactions between competing fungal species. The presence of a competitor likely triggers a defensive or antagonistic response in M. fructicola, leading to the enhanced synthesis of bioactive compounds. This phenomenon underscores the importance of studying fungi in more ecologically relevant contexts to fully understand their metabolic potential and the roles their metabolites play in microbial community dynamics nih.gov.
Contribution to Defensive and Competitive Strategies in Fungal Chemical Ecology
The ecological roles of this compound extend to broader defensive and competitive strategies within its native environment. The production of biologically active secondary metabolites is a primary mechanism through which fungi defend their territory and compete with other organisms researchgate.net. The antimicrobial activity of its precursor, chloromonilicin, against various bacteria, yeasts, and other plant pathogenic fungi suggests that this metabolic pathway is integral to the defensive arsenal of Monilinia fructicola uniba.it.
By producing phytotoxins, the fungus can outcompete plants for resources, a strategy known as allelopathy. Furthermore, the increased production of this compound during interactions with other fungi, such as P. expansum, points to its function in direct fungus-fungus antagonism uniba.it. These chemical interactions are fundamental to shaping the structure and composition of microbial communities. Therefore, this compound is not just a passive metabolic byproduct but an active agent in the fungus's strategy to survive, compete, and thrive in its ecological niche.
Future Directions and Advanced Research Perspectives for Chloromonilinic Acid B
Advanced Biosynthetic Pathway Elucidation and Genetic Engineering for Enhanced Production
The production of Chloromonilinic acid B is currently dependent on fungal fermentation, which can be inefficient. A significant future direction lies in fully elucidating its biosynthetic pathway and leveraging genetic engineering to enhance yields.
Recent research into the producing fungus Monilinia fructicola has identified a putative biosynthetic gene cluster (BGC) responsible for the production of related metabolites. uniba.it This cluster, designated BGC-10, is approximately 55 kilobases long and contains a core type I polyketide synthase (pks1) gene, alongside genes for a flavin-dependent halogenase, transferases, and oxidoreductases. uniba.it Functional analysis through CRISPR/Cas9-mediated gene disruption of the pks1 gene has confirmed the cluster's role. uniba.it
Future research should focus on:
Complete Pathway Characterization: Systematically knocking out each gene in the identified cluster to determine its specific function in the modification of the polyketide backbone, leading to the final structure of this compound.
Heterologous Expression: Transferring the entire biosynthetic gene cluster into a high-yielding, genetically tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, to decouple production from the slow growth and complex regulation of the native fungal producers.
Metabolic Engineering: Utilizing advanced genetic engineering tools like CRISPR-Cas9 to overexpress key biosynthetic genes, delete competing pathways, and optimize precursor supply in the native or a heterologous host. researchgate.netbiorxiv.orgnih.govfrontiersin.org Studies have shown that co-culturing the producing fungus can increase the yield of associated metabolites, suggesting that manipulating regulatory networks could be a fruitful strategy. uniba.it
These efforts could lead to a stable and high-titer production platform, making this compound more accessible for extensive research and commercial application.
In-depth Mechanistic Studies of Observed Biological Activities
This compound has demonstrated significant phytotoxic and insecticidal properties, positioning it as a potential lead compound for agrochemical development. However, the underlying molecular mechanisms of these activities are largely unknown.
Phytotoxicity: this compound, along with its analogues Chloromonilinic acid C and D, has been shown to be toxic to the invasive weed buffelgrass (Cenchrus ciliaris). nih.govacs.orgnih.gov The observed effects include significant delays in germination and a dramatic reduction in radicle growth. nih.govacs.orgnih.govsemanticscholar.org While the phenotype is clear, the cellular and molecular targets remain to be identified. Future investigations should aim to uncover whether the compound inhibits a specific enzyme, disrupts cell membrane integrity, induces oxidative stress, or interferes with hormonal signaling pathways in susceptible plants. researchgate.net
Insecticidal Action: The compound also exhibits contact insecticidal activity against agricultural pests such as the wheat aphid (Schizaphis graminum), with efficacies recorded above 70% at a concentration of 1 mg/mL. mdpi.com The mode of action is currently uncharacterized. Research should explore potential neurological effects, such as the disruption of ion channels, or metabolic disruption. nih.govnih.gov Understanding the precise mechanism is crucial for assessing its specificity, potential for resistance development, and safety profile.
Observed Biological Activities of this compound
| Activity | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Phytotoxicity | Buffelgrass (Cenchrus ciliaris) | Delayed germination and reduced radicle growth. | nih.govacs.orgnih.gov |
| Insecticidal | Wheat aphid (Schizaphis graminum) | Contact toxicity with >70% efficacy at 1 mg/mL. | mdpi.com |
Rational Design and De Novo Synthesis of Novel Analogues Based on Comprehensive SAR Insights
The structural backbone of this compound offers a scaffold for chemical modification to create novel analogues with improved potency, selectivity, or stability. This requires a systematic approach to understanding its structure-activity relationship (SAR).
Currently, there is a lack of SAR data for this compound. A crucial future direction is to establish these relationships through the following steps:
De Novo Synthesis: Develop a robust and flexible total synthesis route for this compound. This would allow for the creation of targeted modifications at various positions of the molecule.
Analogue Library Generation: Synthesize a library of analogues by modifying key functional groups, such as the carboxylic acid, hydroxyl groups, and the chlorine atom.
Bioactivity Screening: Test the synthesized analogues in phytotoxicity and insecticidal assays to determine how each modification affects biological activity.
The resulting SAR data will provide a blueprint for the rational design of second-generation molecules. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can then be employed to predict the activity of new designs before their synthesis, accelerating the discovery of superior analogues.
Exploration of Undiscovered Biological Activities and Their Potential Applications
Many fungal polyketides exhibit a wide array of biological activities beyond their initially discovered function. dntb.gov.ua Given that the related metabolite chloromonilicin (B1237421) shows significant antimicrobial activity against bacteria, yeasts, and pathogenic fungi, it is highly probable that this compound possesses a broader bioactivity profile than is currently known. uniba.it
A systematic exploration using high-throughput screening (HTS) platforms could reveal new potential applications. Key areas for investigation include:
Potential Undiscovered Biological Activities for Screening
| Potential Activity | Rationale | Potential Application |
|---|---|---|
| Antimicrobial (Antibacterial/Antifungal) | Structural similarity to other antimicrobial polyketides; activity observed in the related compound chloromonilicin. uniba.it | Pharmaceuticals, food preservation, crop protection. |
| Nematicidal | Derivatives of related fungal metabolites have shown nematicidal activity. researchgate.net | Agrochemicals for controlling plant-parasitic nematodes. |
| Anticancer/Cytotoxic | Many fungal secondary metabolites exhibit cytotoxicity against cancer cell lines. researchgate.net | Oncology drug discovery. |
| Enzyme Inhibition | Related compounds from the same fungal source showed selective carboxylesterase inhibition. mdpi.com | Therapeutics, biochemical probes. |
Uncovering new activities would significantly broaden the value and potential uses of this compound and its derivatives.
Development of Sustainable Agricultural and Biocontrol Strategies Utilizing this compound or Its Derivatives
The phytotoxic and insecticidal properties of this compound make it a strong candidate for development into a bio-rational pesticide. dntb.gov.ua Future research should focus on translating its demonstrated lab-based efficacy into practical and sustainable agricultural strategies.
Key development areas include:
Formulation Technology: Developing stable formulations (e.g., microencapsulation, emulsifiable concentrates) to protect the molecule from environmental degradation (e.g., UV light, microbial action) and ensure its effective delivery to the target weed or pest. frontiersin.org
Integrated Pest Management (IPM): Investigating the use of this compound in combination with other biocontrol agents (e.g., antagonistic microbes) or as part of a rotational strategy with conventional pesticides to enhance efficacy and manage resistance. mdpi.comnih.govfupress.netmdpi.com
Whole-Organism Biocontrol: Exploring the direct application of the producing fungal strains, such as Cochliobolus australiensis or Alternaria sonchi, as mycoherbicides or mycoinsecticides, leveraging their in-situ production of this compound and other bioactive metabolites.
These approaches could provide environmentally friendlier alternatives to synthetic pesticides, contributing to more sustainable agricultural systems.
Advancement of Analytical Platforms for Comprehensive Metabolomic Profiling and Targeted Analysis
Advancements in analytical chemistry are essential for supporting all areas of research on this compound. Developing robust and sensitive analytical methods is critical for its detection, quantification, and for understanding its broader biological impact.
Current methods, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are used to detect this compound in fungal cultures. uniba.it Future work should build upon this by:
Developing Quantitative Assays: Establishing validated, high-throughput quantitative methods for detecting this compound in complex matrices such as soil, water, plant tissues, and insect bodies.
Metabolomic Profiling: Employing untargeted metabolomics to study the global metabolic changes in plants or insects exposed to this compound. nih.govmdpi.com This powerful approach can provide critical insights into its mechanism of action by revealing which metabolic pathways are perturbed.
Biosensor Development: Creating novel biosensors for real-time, in-field detection of this compound, which would be invaluable for formulation stability studies and environmental monitoring.
These advanced analytical platforms will accelerate research and development by providing a deeper understanding of the compound's production, fate, and function.
Q & A
Basic Research Questions
Q. How can researchers identify and characterize Chloromonilinic acid B in fungal extracts?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for preliminary separation and molecular weight confirmation (exact mass: 352.72 g/mol) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, focusing on distinguishing its tetrasubstituted chromone core and chlorine substituents . Comparative analysis with synthetic standards (e.g., chloromonilinic acids A, C, D) is essential to validate identity .
Q. What experimental approaches are suitable for assessing the biological activity of this compound?
- Methodology :
- Cytotoxicity : Use cell viability assays (e.g., MTT) across diverse cancer cell lines (e.g., A549, SKMEL-28) at concentrations ≤100 μM, noting its low cytotoxicity (IC50 >100 μM) .
- Antifungal Activity : Employ agar diffusion or microdilution assays against plant pathogens (e.g., Monilinia fructicola), with co-cultivation on apple models to mimic ecological interactions .
Q. What are the key structural features influencing this compound’s bioactivity?
- Methodology : Compare activity profiles of analogs (e.g., chloromonilinic acids A, C, D) to identify critical functional groups. For example, the chlorine atom at position 3 and the chromone backbone are linked to antifungal properties, while hydroxylation patterns may modulate solubility and target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity (e.g., low cytotoxicity vs. antifungal effects)?
- Methodology :
- Context-Specific Assays : Test bioactivity in ecologically relevant conditions (e.g., apple tissue infected with Monilinia spp.), as environmental factors (pH, host metabolites) may activate latent pathways .
- Mechanistic Studies : Use transcriptomics to identify fungal stress-response genes upregulated by this compound, or fluorescence microscopy to visualize cellular damage in pathogens .
- Data Validation : Replicate experiments across independent labs, ensuring standardized protocols (e.g., cell line passage numbers, solvent controls) to minimize variability .
Q. What strategies are effective for studying this compound’s biosynthesis in fungal hosts?
- Methodology :
- Gene Cluster Analysis : Annotate genomes of producing strains (e.g., Monilinia fructigena) for polyketide synthase (PKS) genes and halogenase enzymes implicated in chlorination .
- Isotopic Labeling : Feed -labeled precursors during fermentation to trace biosynthetic pathways and intermediate metabolites .
Q. How can structure-activity relationship (SAR) studies optimize this compound for agricultural applications?
- Methodology :
- Synthetic Derivatization : Modify hydroxyl, chlorine, or carboxyl groups to enhance phytotoxic activity against weeds (e.g., Cenchrus ciliaris). Test derivatives in greenhouse assays for herbicidal efficacy .
- Computational Modeling : Use molecular docking to predict interactions with plant mitochondrial targets (e.g., complex II enzymes) .
Q. What role does this compound play in fungal ecological interactions?
- Methodology :
- Co-Culture Experiments : Co-inoculate Monilinia spp. with competing fungi (e.g., Penicillium expansum) on apple models to assess competitive advantage via LC-MS metabolite profiling .
- Metabolomic Correlation : Analyze co-occurrence patterns with other antifungal compounds (e.g., pinselin, moniliphenone) to identify synergistic or antagonistic effects .
Methodological Considerations for Reproducibility
- Sample Preparation : For fungal extracts, standardize fermentation conditions (media, temperature, agitation) to ensure consistent metabolite yields .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw NMR/MS spectra in supplementary materials, enabling independent verification .
- Ethical Compliance : Adhere to institutional review protocols for biocontrol studies, particularly when testing phytotoxicity in field trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
